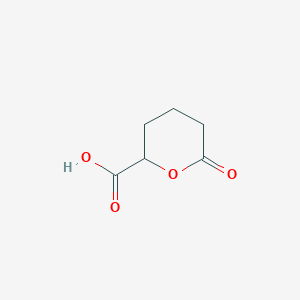
6-Oxooxane-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxooxane-2-carboxylic acid, also known as 6-oxotetrahydro-2H-pyran-2-carboxylic acid, is a carboxylic acid derivative with the molecular formula C6H8O4. This compound is characterized by the presence of a carboxyl group (-COOH) and a ketone group (C=O) within a six-membered oxane ring. It is a versatile compound with significant applications in various fields of chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Oxooxane-2-carboxylic acid can be synthesized through several methods, including:
Oxidation of Primary Alcohols and Aldehydes: This method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis of Nitriles: The hydrolysis of nitriles in the presence of acidic or basic conditions can yield carboxylic acids.
Carboxylation of Grignard Reagents: This involves the reaction of Grignard reagents with carbon dioxide (CO2) followed by acidification to produce carboxylic acids.
Industrial Production Methods: Industrial production of 6-oxooxane-2-carboxylic acid typically involves large-scale oxidation processes or biotechnological methods that utilize microbial fermentation to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Oxooxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl group, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines, and other nucleophiles for substitution reactions.
Major Products Formed:
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Alcohols: Formed by the reduction of the ketone group.
Aplicaciones Científicas De Investigación
6-Oxooxane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of polymers, nanomaterials, and as a surface modifier for nanoparticles.
Mecanismo De Acción
The mechanism of action of 6-oxooxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl and ketone groups allow it to participate in hydrogen bonding, nucleophilic addition, and other interactions with biomolecules. These interactions can modulate biological pathways and exert various effects, depending on the specific application .
Comparación Con Compuestos Similares
- 6-Oxotetrahydro-2H-pyran-2-carboxylic acid
- 2-Oxopropanoic acid (Pyruvic acid)
- 2-Hydroxypropanoic acid (Lactic acid)
- 2-Oxobutanoic acid (α-Ketobutyric acid)
Comparison: 6-Oxooxane-2-carboxylic acid is unique due to its six-membered oxane ring structure, which distinguishes it from other carboxylic acids like pyruvic acid and lactic acid. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Propiedades
Fórmula molecular |
C6H8O4 |
|---|---|
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
6-oxooxane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c7-5-3-1-2-4(10-5)6(8)9/h4H,1-3H2,(H,8,9) |
Clave InChI |
AHBZKPFCWUEJMF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC(=O)C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




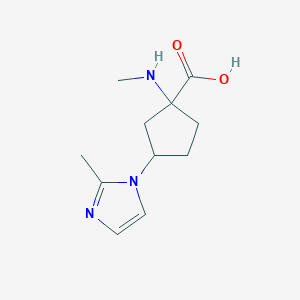




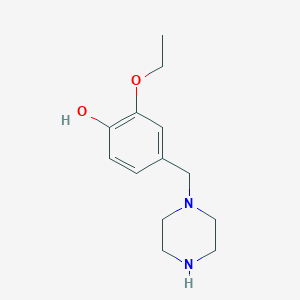

![Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13545200.png)

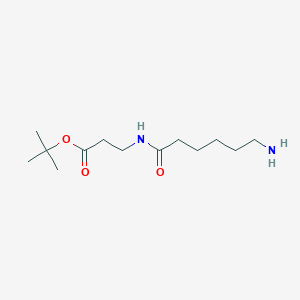
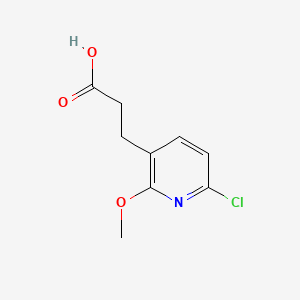
![Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
